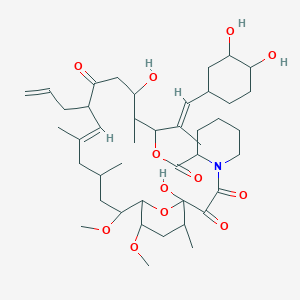
31-O-Demethyl-FK506
Vue d'ensemble
Description
31-O-Demethyl-FK506 is a derivative of FK506, also known as tacrolimus or fujimycin. FK506 is a 23-membered macrocyclic polyketide produced by several Streptomyces species. It possesses various biological activities, including immunosuppressive, antifungal, anti-inflammatory, neuroprotective, and neuroregenerative properties . This compound is specifically characterized by the absence of a methyl group at the 31st position, which distinguishes it from FK506.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 31-O-Demethyl-FK506 involves the biosynthetic pathway of FK506, where the methyltransferase enzyme FkbM is responsible for the O-methylation at the 31st position. By disrupting the fkbM gene in the genome of Streptomyces species, this compound can be accumulated . The synthetic route involves the use of a hybrid type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system to construct the macrolide skeleton, followed by post-PKS modifications .
Industrial Production Methods: Industrial production of this compound can be achieved by genetically engineering Streptomyces strains to inactivate the fkbM gene. This approach allows for the accumulation of this compound in the culture broth, which can then be isolated and purified .
Analyse Des Réactions Chimiques
Types of Reactions: 31-O-Demethyl-FK506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, such as FkbD, catalyze the oxidation at specific positions on the macrolide ring.
Reduction: Standard reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Applications De Recherche Scientifique
31-O-Demethyl-FK506 has several scientific research applications:
Mécanisme D'action
The mechanism of action of 31-O-Demethyl-FK506 is similar to that of FK506. It binds to the FK506 binding protein 12 (FKBP12) to form a complex, which then inhibits the activity of calcineurin, a calmodulin-dependent serine/threonine phosphatase . This inhibition prevents the activation of nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects .
Comparaison Avec Des Composés Similaires
FK506 (Tacrolimus): The parent compound with a methyl group at the 31st position.
FK520: A structurally similar macrolide with slight variations in the ring size and functionalities.
Rapamycin: Another macrolide with immunosuppressive properties but distinct structural features.
Uniqueness: 31-O-Demethyl-FK506 is unique due to the absence of the methyl group at the 31st position, which can influence its biological activity and interaction with molecular targets. This structural difference allows for the exploration of new therapeutic potentials and the development of analogs with improved properties .
Propriétés
IUPAC Name |
(18E)-12-[(E)-1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOPGJHKSPGXIZ-AMASXYNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)O)O)/C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135635-47-1 | |
| Record name | 31-O-Demethyl-FK506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135635471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


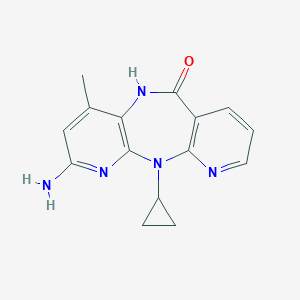
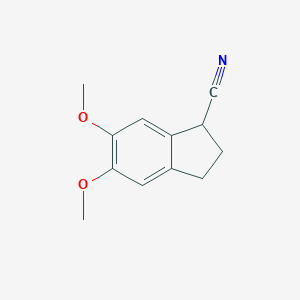
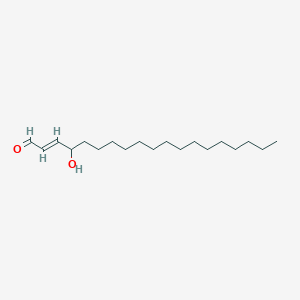

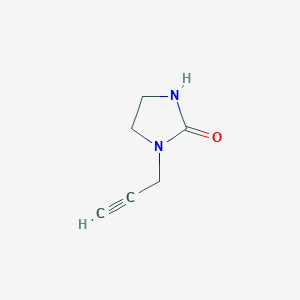
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)

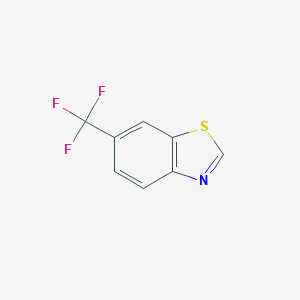

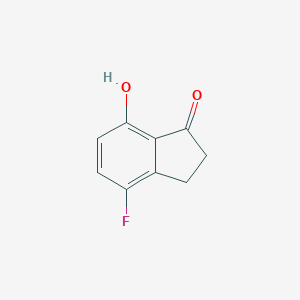
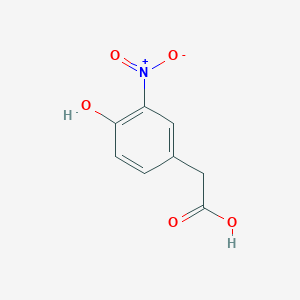
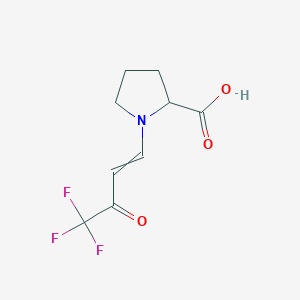
![ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B137606.png)

